4-Bromoisoquinoline-5-sulfonyl chloride hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 4-Bromoisoquinoline-5-sulfonyl chloride hydrochloride typically involves the reaction of 4-bromoisoquinoline with chlorosulfonic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet regulatory standards for pharmaceutical applications .
Chemical Reactions Analysis
4-Bromoisoquinoline-5-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used in the reactions .
Scientific Research Applications
4-Bromoisoquinoline-5-sulfonyl chloride hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromoisoquinoline-5-sulfonyl chloride hydrochloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules . This reactivity makes it useful in the modification of biological molecules, such as proteins and nucleic acids . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .
Comparison with Similar Compounds
4-Bromoisoquinoline-5-sulfonyl chloride hydrochloride can be compared with other sulfonyl chloride compounds, such as:
4-Chloroisoquinoline-5-sulfonyl chloride: Similar in structure but with a chlorine atom instead of a bromine atom.
4-Fluoroisoquinoline-5-sulfonyl chloride: Similar in structure but with a fluorine atom instead of a bromine atom.
4-Iodoisoquinoline-5-sulfonyl chloride: Similar in structure but with an iodine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, making it particularly useful in certain synthetic and research applications .
Properties
IUPAC Name |
4-bromoisoquinoline-5-sulfonyl chloride;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2S.ClH/c10-7-5-12-4-6-2-1-3-8(9(6)7)15(11,13)14;/h1-5H;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWOQDNNVNMRMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)S(=O)(=O)Cl)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrCl2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593009 |
Source
|
Record name | 4-Bromoisoquinoline-5-sulfonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203176-80-0 |
Source
|
Record name | 4-Bromoisoquinoline-5-sulfonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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